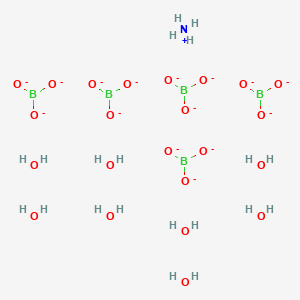

Azanium;pentaborate;octahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azanium;pentaborate;octahydrate, also known as ammonium pentaborate octahydrate, is an inorganic compound with the chemical formula B5H4NO8. It is a colorless orthorhombic crystal that is soluble in water but insoluble in alcohol. This compound is primarily used in various industrial applications, including the manufacture of telecommunications equipment, high-grade glass, and as a fire retardant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Azanium;pentaborate;octahydrate can be synthesized through the reaction of boric acid with ammonia. The process involves dissolving boric acid in water and then adding ammonia while stirring. The reaction is typically carried out at a controlled temperature of around 35°C. The resulting solution is then cooled, and the product is crystallized, filtered, and dried .

Industrial Production Methods:

Carbon-Ammonia Method: This method involves reacting roasted magnesium borate ore with ammonium bicarbonate in a sealed reactor. The slurry is filtered, and the filtrate is sent to an ammonia recovery tower.

Double Decomposition Method: Boric acid is reacted with ammonia water at boiling temperatures.

Analyse Des Réactions Chimiques

Types of Reactions: Azanium;pentaborate;octahydrate undergoes various chemical reactions, including:

Decomposition: When heated above 90°C, it decomposes to release ammonia and forms boron trioxide at high temperatures.

Common Reagents and Conditions:

Reagents: Boric acid, ammonia, ammonium bicarbonate.

Conditions: Controlled temperatures (35°C for synthesis, above 90°C for decomposition), sealed reactors for industrial production.

Major Products Formed:

Decomposition Products: Ammonia and boron trioxide.

Applications De Recherche Scientifique

Azanium;pentaborate;octahydrate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of azanium;pentaborate;octahydrate involves its ability to alter oxidation reactions during combustion, leading to the formation of a carbon residue that acts as a barrier to combustion. This property makes it an effective flame retardant. Additionally, its ability to act as a solvent for metallic oxides at high temperatures makes it valuable in metallurgical applications .

Comparaison Avec Des Composés Similaires

Ammonium Tetraborate: Similar in structure but contains fewer boron atoms.

Ammonium Fluoroborate: Contains fluorine atoms, which give it different chemical properties.

Ammonium Biborate: Contains two boron atoms and is used in different applications.

Uniqueness: Azanium;pentaborate;octahydrate is unique due to its high boron content and its ability to act as a flame retardant and solvent for metallic oxides. Its specific structure and properties make it suitable for specialized applications in various industries .

Propriétés

Formule moléculaire |

B5H20NO23-14 |

|---|---|

Poids moléculaire |

456.2 g/mol |

Nom IUPAC |

azanium;pentaborate;octahydrate |

InChI |

InChI=1S/5BO3.H3N.8H2O/c5*2-1(3)4;;;;;;;;;/h;;;;;1H3;8*1H2/q5*-3;;;;;;;;;/p+1 |

Clé InChI |

RLDYDYUVOWCUPJ-UHFFFAOYSA-O |

SMILES canonique |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].O.O.O.O.O.O.O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)

![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)

![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)